molecular formula C18H20N2O2S B2635517 5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole CAS No. 433697-66-6

5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2635517
CAS No.: 433697-66-6
M. Wt: 328.43
InChI Key: KCLNKDIWSBLQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the phenoxypropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzimidazole core with 3-phenoxypropylthiol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other biologically active benzimidazoles.

    Industry: Use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole: Lacks the ethoxy group.

    5-ethoxy-2-((3-phenoxypropyl)amino)-1H-benzo[d]imidazole: Contains an amino group instead of a thioether group.

    5-ethoxy-2-((3-phenoxypropyl)oxy)-1H-benzo[d]imidazole: Contains an ether group instead of a thioether group.

Uniqueness

The presence of both the ethoxy group and the phenoxypropylthio group in 5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole makes it unique compared to other similar compounds. These functional groups may confer distinct chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and improved pharmacokinetic profiles.

Properties

IUPAC Name

6-ethoxy-2-(3-phenoxypropylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-2-21-15-9-10-16-17(13-15)20-18(19-16)23-12-6-11-22-14-7-4-3-5-8-14/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLNKDIWSBLQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.